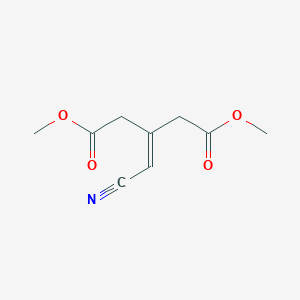

Dimethyl 3-(cyanomethylidene)pentanedioate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79877. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 3-(cyanomethylidene)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-8(11)5-7(3-4-10)6-9(12)14-2/h3H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDNNIMWXQUULJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=CC#N)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292033 | |

| Record name | Dimethyl 3-(cyanomethylidene)pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1709-25-7 | |

| Record name | 1709-25-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl 3-(cyanomethylidene)pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl 3-(cyanomethylidene)pentanedioate

This technical guide provides a comprehensive overview of the synthesis and characterization of Dimethyl 3-(cyanomethylidene)pentanedioate, a compound of interest for researchers and professionals in drug development and materials science. This document offers detailed protocols, explains the underlying scientific principles, and provides a framework for the successful preparation and validation of this target molecule.

Introduction

This compound is a multifunctional molecule featuring a conjugated system with cyano and ester functional groups. This arrangement of electron-withdrawing groups makes it a valuable intermediate in organic synthesis, particularly as a Michael acceptor and a precursor for the synthesis of more complex heterocyclic and carbocyclic systems. Its structural motifs hold potential for applications in medicinal chemistry as a scaffold for bioactive compounds and in materials science for the development of novel polymers and optoelectronic materials.[1] This guide will detail a robust synthetic method and the analytical techniques required for its thorough characterization.

Part 1: Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Knoevenagel condensation.[2][3] This classic carbon-carbon bond-forming reaction involves the condensation of a carbonyl compound with an active methylene compound, catalyzed by a base.[4][5] In this specific synthesis, dimethyl 3-oxopentanedioate serves as the ketone component, and methyl cyanoacetate provides the active methylene group.

Reaction Mechanism: The Knoevenagel Condensation

The Knoevenagel condensation proceeds through a series of well-understood steps:

-

Deprotonation: A basic catalyst, typically a weak amine like piperidine or triethylamine, deprotonates the active methylene compound (methyl cyanoacetate) to form a resonance-stabilized carbanion (enolate).[3]

-

Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of dimethyl 3-oxopentanedioate.

-

Addition: This attack forms an alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst or the solvent, yielding a β-hydroxy adduct.

-

Dehydration: Under the reaction conditions, this adduct readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, this compound. The formation of the conjugated system is the thermodynamic driving force for this elimination.[3]

Caption: Figure 1: Knoevenagel Condensation Mechanism

Experimental Protocol: Synthesis

This protocol is a self-validating system, where successful execution should yield the desired product with high purity after purification.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Dimethyl 3-oxopentanedioate | 174.15 | 17.42 g | 0.10 |

| Methyl cyanoacetate | 99.09 | 9.91 g | 0.10 |

| Piperidine | 85.15 | 0.85 g (1 mL) | 0.01 |

| Toluene | - | 150 mL | - |

| Saturated aq. NH₄Cl | - | 50 mL | - |

| Saturated aq. NaCl | - | 50 mL | - |

| Anhydrous MgSO₄ | - | - | - |

Equipment:

-

250 mL three-neck round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add dimethyl 3-oxopentanedioate (17.42 g, 0.10 mol), methyl cyanoacetate (9.91 g, 0.10 mol), piperidine (1 mL, 0.01 mol), and toluene (150 mL).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours, or when no more water is collected.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (50 mL) and saturated aqueous NaCl (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product, a viscous oil or a low-melting solid, can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum is expected to show the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.75 | Singlet | 6H | Two -OCH₃ groups |

| ~3.40 | Singlet | 4H | Two -CH₂- groups |

| ~7.50 | Singlet | 1H | Vinylic proton (=CH-) |

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum is expected to show the following signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~52 | -OCH₃ carbons |

| ~35 | -CH₂- carbons |

| ~115 | Cyano carbon (-C≡N) |

| ~125 | Quaternary vinylic carbon (=C<) |

| ~160 | Vinylic methine carbon (=CH-) |

| ~170 | Ester carbonyl carbons (-C=O) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~2220 | C≡N stretch (nitrile) |

| ~1720 | C=O stretch (ester) |

| ~1640 | C=C stretch (alkene) |

| ~3050 | =C-H stretch (vinylic) |

| ~2950, 2850 | C-H stretch (aliphatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[7]

Expected Mass Spectrum:

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 199.07, corresponding to the molecular formula C₉H₁₁NO₄.

-

Fragmentation: Common fragmentation pathways may include the loss of a methoxy group (-OCH₃) to give a peak at m/z = 168, and the loss of a methoxycarbonyl group (-COOCH₃) to give a peak at m/z = 140.

Caption: Figure 2: Characterization Workflow

Conclusion

This technical guide has outlined a reliable and well-established method for the synthesis of this compound via the Knoevenagel condensation. The provided experimental protocol, coupled with the detailed characterization workflow, offers a comprehensive approach for researchers to prepare and validate this valuable chemical intermediate. The successful synthesis and characterization of this compound will enable further exploration of its potential applications in various fields of chemical and pharmaceutical research.

References

-

Wikipedia. Knoevenagel condensation. [Link]

-

ChemSynthesis. diethyl 3-(cyanomethylene)pentanedioate. [Link]

-

NIST. Pentanedioic acid, 3-hydroxy-, dimethyl ester. [Link]

-

Royal Society of Chemistry. Methods. [Link]

-

ResearchGate. The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. [Link]

-

ResearchGate. Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. [Link]

-

Mediterranean Journal of Medical Research. Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. [Link]

-

NIST. Pentanedioic acid, dimethyl ester. [Link]

-

NIST. Pentanedioic acid, 3,3-dimethyl-, dimethyl ester. [Link]

-

PubChem. 3,3-Dimethylpentanedioate;hydron. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities. [Link]

-

SpringerLink. Quantitative Mass Spectrometry Imaging Protocols for Spatially Heterogeneous Samples. [Link]

-

PubMed. 2D IR spectra of cyanide in water investigated by molecular dynamics simulations. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Chegg.com. Solved FT-IR spectra below were measured for. [Link]

-

UCSD Computational Mass Spectrometry Website. GNPS. [Link]

-

UCSD Computational Mass Spectrometry Website. GNPS. [Link]

-

ResearchGate. The synthesis of dimethyl ether from syngas obtained by catalytic partial oxidation of methane and air. [Link]

-

Organic Syntheses. cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. [Link]

-

ResearchGate. Raman and infrared spectra of dimethyl ether 13C-isotopologue (CH3O13CH3) from a CCSD(T) potential energy surface. [Link]

-

ResearchGate. Synthesis of Dimethyl Ether from CO Hydrogenation: a Thermodynamic Analysis of the Influence of Water Gas Shift Reaction. [Link]

Sources

- 1. mjpe.periodikos.com.br [mjpe.periodikos.com.br]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2D IR spectra of cyanide in water investigated by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative Mass Spectrometry Imaging Protocols for Spatially Heterogeneous Samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dimethyl 3-(cyanomethylidene)pentanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 3-(cyanomethylidene)pentanedioate is a bifunctional organic molecule featuring both a reactive α,β-unsaturated nitrile system and two methyl ester groups. This unique combination of functionalities makes it a molecule of interest in organic synthesis and medicinal chemistry. The electrophilic nature of the cyanomethylidene group allows for Michael additions, while the ester groups can be hydrolyzed or transesterified, offering multiple avenues for derivatization. Although direct biological applications of this specific compound are not extensively documented in publicly available literature, the structural motifs it contains are present in molecules with demonstrated biological activities, suggesting its potential as a scaffold in drug discovery. This guide provides a comprehensive overview of its structure, nomenclature, and inferred chemical properties based on related compounds, and outlines a general synthetic approach.

Nomenclature and Structure

The compound in focus is systematically named This compound . It is also known by the synonym 3-(cyanomethylene)glutaric acid dimethyl ester.

CAS Number: 1709-25-7[1][2][3]

Molecular Formula: C₉H₁₁NO₄

Molecular Weight: 197.19 g/mol [3]

The structure of this compound is characterized by a central pentanedioate (glutarate) backbone. At the C3 position, there is an exocyclic double bond to a cyanomethylene group (=CHCN). The two carboxylic acid groups of the pentanedioate backbone are esterified with methyl groups.

Caption: General workflow for the synthesis of this compound via Knoevenagel condensation.

Exemplary Protocol (Hypothetical)

The following protocol is a generalized procedure based on known Knoevenagel condensations and should be optimized for the specific synthesis of this compound.

-

Reaction Setup: To a solution of dimethyl 3-oxopentanedioate (1 equivalent) and cyanoacetic acid (1.1 equivalents) in a suitable solvent such as toluene, add a catalytic amount of a weak base like piperidine or ammonium acetate.

-

Reaction Conditions: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the condensation. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution to remove unreacted cyanoacetic acid, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Applications in Drug Development

While there is no direct evidence of the biological activity of this compound in the reviewed literature, its structural components are found in various biologically active molecules. This suggests that it could serve as a valuable scaffold or intermediate in medicinal chemistry.

As a Michael Acceptor

The α,β-unsaturated nitrile moiety is a Michael acceptor, capable of reacting with nucleophilic residues in biological macromolecules, such as the cysteine residues in enzyme active sites. This property is a common feature in many covalent inhibitors. The reactivity of the Michael acceptor can be tuned by the electronic properties of the substituents.

Analogy to Bioactive α,β-Unsaturated Systems

Numerous natural products and synthetic compounds containing α,β-unsaturated carbonyl or nitrile systems exhibit a wide range of biological activities, including:

-

Anticancer Activity: Many α,β-unsaturated compounds act as cytotoxic agents. For instance, certain cyanomethyl vinyl ether derivatives have shown antiproliferative activity against cancer cell lines, with the E-isomer often being more active. [3]* Antiviral Activity: Derivatives of glutarimide, which shares the same carbon backbone, have been synthesized and evaluated for their antiviral activities. A conjugated system at the β-position of the glutarimide ring was found to be important for activity. [4]* Herbicidal Activity: Some 2-cyanoacrylate compounds are potent herbicides. [5]

Derivatives of Glutaric Acid

The glutaric acid backbone is present in molecules with metabolic significance. For example, 3-hydroxy-3-methylglutaric acid is an intermediate in leucine metabolism and an inhibitor of HMG-CoA reductase. [6][7]This suggests that derivatives of glutaric acid can interact with metabolic enzymes.

Conclusion

This compound is a compound with interesting synthetic potential due to its multiple functional groups. While its biological activity remains to be thoroughly investigated, its structural relationship to known bioactive molecules, particularly α,β-unsaturated systems and glutaric acid derivatives, makes it a candidate for further exploration in drug discovery programs. Future research should focus on the development of efficient and scalable synthetic routes, as well as the systematic evaluation of its biological properties and those of its derivatives.

References

-

ChemSynthesis. (n.d.). diethyl 3-(cyanomethylene)pentanedioate. Retrieved from [Link]

- Delgado-Hernández, S., García-Tellado, F., & Tejedor, D. (2021).

- Ivashchenko, A. V., et al. (2014). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Molecules, 19(10), 15987-16006.

- Mohammed, A. A., et al. (2013). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 6(4), 423-428.

- El-Demerdash, A., et al. (2020).

- Atanasova, M., & Yancheva, D. (2022). Pharmacological applications of azomethine derivatives in the therapy of different diseases. Pharmaceuticals, 15(11), 1362.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1662, 3-Hydroxy-3-methylglutaric acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pentanedioic acid, 3-hydroxy-, dimethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87314, Pentanedioic acid, 3,3-dimethyl-, 1,5-diethyl ester. Retrieved from [Link]

- Wang, X., et al. (2018). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules, 23(11), 2795.

- Ji, X. Y., et al. (2010). Synthesis and antiviral activities of synthetic glutarimide derivatives. Chemical & Pharmaceutical Bulletin, 58(11), 1436-1441.

- Pasquali, C., et al. (2021). Enhanced differentiation between 3-hydroxyglutaric and 2-hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1. Journal of Inherited Metabolic Disease, 44(4), 933-941.

- Ryan, R. O., & McCoy, J. (2020). 3-Methylglutaric acid in energy metabolism. Clinica Chimica Acta, 501, 1-5.

Sources

- 1. scbt.com [scbt.com]

- 2. 1709-26-8|Dimethyl 3-(cyanomethyl)pentanedioate|BLD Pharm [bldpharm.com]

- 3. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antiviral activities of synthetic glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Hydroxy-3-methylglutaric acid | C6H10O5 | CID 1662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Methylglutaric acid in energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

"Dimethyl 3-(cyanomethylidene)pentanedioate" CAS number 1709-25-7 properties

An In-Depth Technical Guide to Dimethyl 3-(cyanomethylidene)pentanedioate (CAS 1709-25-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 1709-25-7) is a functionalized organic molecule characterized by a unique chemical architecture. As a pale yellow oil, this compound incorporates several reactive centers, including two dimethyl ester groups and a conjugated cyanomethylene moiety.[1] This trifunctional nature makes it a versatile building block and an intermediate of significant interest in advanced organic synthesis. Its utility lies in its potential to serve as a precursor for a wide array of more complex molecular scaffolds, particularly in the construction of heterocyclic systems and substituted aliphatic chains relevant to medicinal chemistry and materials science. This guide provides a comprehensive overview of its known properties, potential synthetic pathways, reactivity profile, and essential safety protocols, offering a technical resource for professionals engaged in chemical research and development.

Physicochemical and Structural Properties

The core identity of a chemical compound is defined by its physical and chemical properties. These parameters govern its behavior in chemical reactions, its solubility, and its appropriate handling and storage conditions. The known properties of this compound are summarized below.

Chemical Structure

The structure features a five-carbon pentanedioate backbone, substituted at the 3-position with a cyanomethylidene group. This arrangement creates an electron-deficient alkene, a key feature dictating its reactivity.

Caption: Proposed workflow for the synthesis of the target compound.

Reactivity Profile and Applications

The molecule's functionality pre-disposes it to several classes of chemical transformations, making it a valuable intermediate.

Key Reactive Sites

-

Michael Acceptor: The electron-withdrawing nitrile and ester groups render the double bond highly electrophilic. It is an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles (e.g., amines, thiols, carbanions). This reactivity is fundamental for building molecular complexity.

-

Ester Groups: The two dimethyl ester functionalities can be hydrolyzed (saponified) to the corresponding dicarboxylic acid under basic or acidic conditions. They can also undergo transesterification in the presence of other alcohols.

-

Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, offering further pathways for functional group interconversion.

Caption: Key reactive sites on the this compound molecule.

Potential Applications

-

Pharmaceutical Scaffolding: As a versatile building block, it can be used to synthesize substituted glutaric acid derivatives or complex heterocyclic structures like pyridines and piperidines, which are common motifs in active pharmaceutical ingredients (APIs).

-

Computer-Aided Drug Design (CADD): Molecules with diverse functional groups are essential for building virtual libraries used in CADD to screen for potential drug candidates against biological targets. [2][3]This compound serves as an ideal starting point for generating a focused library of derivatives.

-

Materials Science: The conjugated system and polar functional groups suggest potential use in the synthesis of specialty polymers or functional materials, although this area remains largely unexplored.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, its structure allows for the prediction of key spectroscopic features that would be essential for its characterization.

| Technique | Expected Features |

| ¹H NMR | - Two singlets for the non-equivalent methyl ester protons (~3.7-3.8 ppm).- A singlet for the two equivalent methylene (CH₂) protons.- A singlet for the vinylic proton, shifted downfield due to conjugation. |

| ¹³C NMR | - Signals for the methyl carbons (~52 ppm).- Signal for the methylene carbons.- Signals for the ester carbonyl carbons (~165-170 ppm).- Signals for the C=C double bond carbons.- A signal for the nitrile carbon (~115-120 ppm). |

| FT-IR | - A sharp, medium-intensity absorption for the C≡N stretch (~2220 cm⁻¹).- A strong absorption for the C=O stretch of the conjugated ester (~1725 cm⁻¹).- An absorption for the C=C stretch (~1630 cm⁻¹).- C-H stretching and bending vibrations in the fingerprint region. |

| Mass Spec (EI) | - A molecular ion peak (M⁺) corresponding to the molecular weight (197.19).- Characteristic fragmentation patterns including the loss of methoxy (-OCH₃) or carbomethoxy (-COOCH₃) groups. |

Safety, Handling, and Storage

Although a specific safety data sheet (SDS) for CAS 1709-25-7 is not comprehensively detailed, data from structurally related compounds and general chemical safety principles dictate the following precautions. [4]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [5][6]* Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. [5][6]* Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors or mists. [5][7]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. [8]Wash hands thoroughly after handling. [5][8]Keep away from heat, sparks, and open flames. [7][8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [5][7][8]Based on its properties, refrigeration is recommended. [1]

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. [4][8]* Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs. [4][5][6]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [4][5]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [4][8]

Accidental Release and Disposal

-

Spill: Absorb spill with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. [7]Ensure adequate ventilation.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains. [5][7]

References

-

LookChem. (n.d.). Cas 1709-25-7, 3-(cyanomethylene)glutaric acid dimethyl ester. [Link]

-

ChemSrc. (n.d.). 3-(cyanomethylene)glutaric acid dimethyl ester SDS, 1709-25-7 Safety Data Sheets. [Link]

-

ChemSynthesis. (n.d.). diethyl 3-(cyanomethylene)pentanedioate. [Link]

-

NIST. (n.d.). Pentanedioic acid, 3-hydroxy-, dimethyl ester. [Link]

-

Cherevatenko, S., et al. (2023). (Z)-3-(Dicyanomethylene)-4-((5-fluoro-3,3-dimethyl-1-(3-phenylpropyl)-3H-indol-1-ium-2-yl) methylene)-2-(((E)-.... MDPI. [Link]

-

NIST. (n.d.). Pentanedioic acid, 3,3-dimethyl-, dimethyl ester. [Link]

-

NIST. (n.d.). Pentanedioic acid, dimethyl ester. [Link]

-

Pelipko, V.V., et al. (2022). Features of the interaction of ethyl 3-bromo-3-nitroacrylate with dimethyl propanedioate. ResearchGate. [Link]

-

Yu, W., & MacKerell, A. D., Jr. (2017). Current perspectives and trend of computer-aided drug design: a review and bibliometric analysis. PubMed Central. [Link]

-

Colmenar, I., et al. (2024). Reactivity study of 3,3-dimethylbutanal and 3,3- dimethylbutanone: Kinetic, reaction products, mechanisms and atmospheric implic. ResearchGate. [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Pentanone, 2,4-dimethyl- (CAS 565-80-0). [Link]

- Google Patents. (2016).

-

Qin, X-Y., et al. (2010). Reaction of Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in the Presence of Surfactants in Water. ResearchGate. [Link]

-

ResearchGate. (n.d.). Unusual Reaction of 6,8-Dichloro-3,3-dimethyl-7-nitro-3H-2,1,4-benzoxadiazine 4-Oxide with 4-Aminomorpholine. [Link]

-

Allen, C. F. H., & Bell, A. (1942). 2,3-dimethyl-1,3-butadiene. Organic Syntheses. [Link]

-

Jin, B., et al. (2024). Recent advances from computer-aided drug design to artificial intelligence drug design. RSC Medicinal Chemistry. [Link]

Sources

- 1. Cas 1709-25-7,3-(cyanomethylene)glutaric acid dimethyl ester | lookchem [lookchem.com]

- 2. Current perspectives and trend of computer-aided drug design: a review and bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances from computer-aided drug design to artificial intelligence drug design - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

"Dimethyl 3-(cyanomethylidene)pentanedioate" molecular weight and formula

An In-depth Technical Guide to Dimethyl 3-(cyanomethylidene)pentanedioate

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a highly functionalized organic molecule. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who may utilize this compound as a versatile building block in complex organic synthesis.

Core Molecular Profile

This compound (CAS No. 1709-25-7) is a specialized chemical intermediate.[1][2] Its structure is characterized by a unique combination of functional groups: two methyl ester groups, a nitrile, and an electron-deficient alkene (a Michael acceptor). This arrangement makes it a valuable precursor for the synthesis of a wide array of more complex molecular architectures, particularly heterocyclic systems. The compound typically presents as a pale yellow oil.[1]

Key Properties Summary

| Property | Value | Source(s) |

| CAS Number | 1709-25-7 | [1][3] |

| Molecular Formula | C₉H₁₁NO₄ | [1] |

| Molecular Weight | 197.19 g/mol | [1] |

| Physical State | Pale Yellow Oil | [1] |

| Boiling Point | 104-124 °C | [1] |

| Synonyms | 3-(cyanomethylene)glutaric acid dimethyl ester, Dimethyl 3-(cyanomethlene)pentanedioate | [1] |

Proposed Synthesis Pathway: Knoevenagel Condensation

While specific peer-reviewed synthesis procedures for this exact molecule are not widely published, its structure strongly suggests a synthesis route via the Knoevenagel condensation.[4][5] This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound with a carbonyl group, followed by dehydration.

The most logical precursors for this synthesis are Dimethyl 1,3-acetonedicarboxylate (providing the pentanedioate backbone) and an active methylene compound such as Methyl Cyanoacetate . The central ketone of the acetonedicarboxylate reacts with the activated methylene group of the cyanoacetate.

Causality of Reagent and Condition Selection:

-

Reactants: Dimethyl 1,3-acetonedicarboxylate serves as the electrophilic ketone component. Methyl cyanoacetate is the nucleophile; its methylene protons are acidic (pKa ≈ 11 in DMSO) due to the electron-withdrawing effects of both the adjacent nitrile and ester groups, making them easily removable by a mild base.

-

Catalyst: A weak base is essential. A strong base like sodium hydroxide would risk saponification of the ester groups. A mild base, such as piperidine or an ammonium salt like ammonium acetate, is sufficient to deprotonate the methyl cyanoacetate to form the nucleophilic enolate without causing unwanted side reactions.[4] The catalyst is used in sub-stoichiometric amounts as it is regenerated during the catalytic cycle.

-

Solvent and Dehydration: A solvent like toluene or benzene is often used to facilitate the removal of water via a Dean-Stark apparatus, which drives the equilibrium towards the dehydrated product.

Proposed Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add Dimethyl 1,3-acetonedicarboxylate (1.0 eq.) and Methyl Cyanoacetate (1.1 eq.) in toluene.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.) and a catalytic amount of acetic acid (0.1 eq.). The acid co-catalyst facilitates the dehydration of the intermediate aldol addition product.

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Workup: After the theoretical amount of water has been collected (or the reaction is complete by TLC analysis), cool the mixture to room temperature. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield the final product.

Synthesis Workflow Diagram:

Caption: Proposed synthesis via Knoevenagel condensation.

Spectroscopic Characterization (Predicted)

In the absence of publicly available spectra for this specific molecule, the following characteristic signals can be predicted based on its structure and established principles of NMR and IR spectroscopy.

¹H NMR (Proton NMR):

-

Vinyl Proton (=CH-CN): A singlet is expected around δ 6.5-7.5 ppm. Its downfield shift is due to the deshielding effects of the conjugated nitrile and ester groups.

-

Ester Methyl Protons (-OCH₃): Two distinct singlets are expected, likely around δ 3.7-3.9 ppm, each integrating to 3 protons. They may have slightly different chemical shifts due to their geometric relationship (cis/trans) to the cyanomethylidene group.

-

Methylene Protons (-CH₂-): Two singlets are expected for the two methylene groups, likely in the range of δ 3.3-3.6 ppm, each integrating to 2 protons.

¹³C NMR (Carbon NMR):

-

Ester Carbonyls (C=O): Two signals in the δ 165-175 ppm range.

-

Alkene Carbons (C=C): Two signals. The quaternary carbon (C=C) would be around δ 150-160 ppm, while the vinyl carbon (=CH-CN) would appear further upfield, around δ 100-110 ppm, due to the shielding effect of the nitrile group.

-

Nitrile Carbon (C≡N): A signal around δ 115-120 ppm.

-

Ester Methyl Carbons (-OCH₃): Two signals around δ 51-54 ppm.

-

Methylene Carbons (-CH₂-): Two signals around δ 35-45 ppm.

IR (Infrared) Spectroscopy:

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2230 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹. Conjugation may shift this slightly.

-

C=C Stretch: A medium-intensity absorption band around 1620-1640 cm⁻¹.

-

C-O Stretch (Ester): Strong bands in the 1100-1300 cm⁻¹ region.

Potential Applications in Drug Discovery and Medicinal Chemistry

While this compound is not an active pharmaceutical ingredient itself, its highly functionalized structure makes it a potent intermediate for synthesizing novel compounds for drug discovery pipelines.

The Role of the Nitrile Pharmacophore:

The nitrile group is a key functional group in many approved drugs.[6] It can act as a bioisostere for a carbonyl group, improve metabolic stability, or participate in key binding interactions (e.g., hydrogen bonding, covalent interactions with cysteine protease active sites).[6] Therefore, molecules derived from this building block could be of significant interest.

Scaffold for Heterocyclic Synthesis:

The molecule's true value lies in its potential as a starting material. The conjugated system is a powerful Michael acceptor, allowing for the addition of various nucleophiles. This reaction is a cornerstone for creating complex heterocyclic rings, which are prevalent in pharmaceuticals.

-

Example Pathway (Pyridone Synthesis): Reaction with an enamine or an amine nucleophile could initiate a cascade of reactions (Michael addition followed by intramolecular cyclization and condensation) to form substituted dihydropyridone or pyridone structures. These scaffolds are present in numerous bioactive compounds.

Logical Workflow for Lead Generation:

Caption: Role as a building block in drug discovery.

References

-

Knoevenagel condensation. In: Wikipedia. Accessed January 12, 2026. [Link]

-

3-(cyanomethylene)glutaric acid dimethyl ester. LookChem. Accessed January 12, 2026. [Link]

-

Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. Published January 31, 2025. [Link]

-

Fleming FF, Yao L, Ravikumar PC, Funk L, Shook BC. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. J Med Chem. 2010;53(22):7902-7917. [Link]

-

Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. ResearchGate. Accessed January 12, 2026. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Dimethyl 3-(cyanomethylidene)pentanedioate: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl 3-(cyanomethylidene)pentanedioate (CAS No. 1709-25-7), a molecule of interest in organic synthesis and potential pharmaceutical applications. This document, intended for researchers, scientists, and professionals in drug development, offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties

This compound possesses the molecular formula C₉H₁₁NO₄ and a molecular weight of 197.19 g/mol . Its structure features a central pentanedioate backbone with a cyanomethylidene group at the 3-position, flanked by two methyl ester functionalities. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization.

Synthesis Overview: The Knoevenagel Condensation

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In the case of the title compound, the likely precursors are dimethyl 1,3-acetonedicarboxylate, which provides the pentanedioate framework, and a reagent contributing the cyanomethylene group, such as cyanoacetic acid or cyanoacetamide. The reaction is generally catalyzed by a weak base.

The logical flow of this synthetic approach is outlined in the diagram below:

Caption: Synthetic pathway to this compound.

Spectroscopic Characterization

A thorough analysis of the spectroscopic data is essential for the unambiguous identification and purity assessment of this compound. The following sections detail the expected and reported data for ¹H NMR, ¹³C NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 | Singlet | 6H | Two methoxy groups (-OCH₃) |

| ~ 3.5 | Singlet | 4H | Two methylene groups (-CH₂-) |

| ~ 5.8 | Singlet | 1H | Olefinic proton (=CH) |

Interpretation: The two methyl ester groups are chemically equivalent and should therefore appear as a single sharp peak with an integration of six protons. Similarly, the two methylene groups adjacent to the carbonyls are also equivalent and are expected to give a singlet integrating to four protons. The proton of the cyanomethylidene group is expected to be deshielded due to the electron-withdrawing effects of the nitrile and ester groups, appearing further downfield as a singlet.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to the solvent peak or TMS.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 170 | Carbonyl carbons of ester groups (C=O) |

| ~ 160 | Quaternary carbon of the double bond (C=C-CN) |

| ~ 115 | Nitrile carbon (-C≡N) |

| ~ 100 | Olefinic carbon (=CH) |

| ~ 52 | Methoxy carbons (-OCH₃) |

| ~ 35 | Methylene carbons (-CH₂-) |

Interpretation: The spectrum will be characterized by the downfield signals of the carbonyl carbons. The carbons of the cyanomethylidene group will also be prominent, with the nitrile carbon appearing in its characteristic region. The aliphatic carbons of the methoxy and methylene groups will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 2220 | C≡N stretch | Nitrile |

| ~ 1730 | C=O stretch | Ester |

| ~ 1640 | C=C stretch | Alkene |

| ~ 1250 | C-O stretch | Ester |

Interpretation: The IR spectrum will be dominated by a strong, sharp absorption band around 2220 cm⁻¹ corresponding to the nitrile group. Another very strong absorption will be observed around 1730 cm⁻¹ due to the carbonyl stretch of the two ester groups. The carbon-carbon double bond of the cyanomethylidene group will show a weaker absorption around 1640 cm⁻¹. The C-O stretching of the ester linkages will also be visible in the fingerprint region.

Experimental Protocol for IR Spectroscopy (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Expected Fragmentation Pattern: The electron ionization (EI) mass spectrum is expected to show the molecular ion peak [M]⁺ at m/z 197. Subsequent fragmentation may involve the loss of methoxy groups (-OCH₃, m/z 31), methyl radicals (-CH₃, m/z 15), or the entire methoxycarbonyl group (-COOCH₃, m/z 59).

Caption: Potential fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry (EI-MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionize the sample using a beam of high-energy electrons (typically 70 eV).

-

Separate the resulting ions based on their mass-to-charge ratio in a mass analyzer.

-

Detect the ions and generate a mass spectrum.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for the unambiguous confirmation of its molecular structure. This information is invaluable for researchers working on the synthesis and application of this compound, particularly in the fields of medicinal chemistry and materials science.

References

- Knoevenagel Condensation: For a general overview, refer to standard organic chemistry textbooks or review articles on the topic. The Wikipedia entry provides a good starting point. [Link: https://en.wikipedia.

- Spectroscopic Data Interpretation: Authoritative texts on spectroscopic methods, such as "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle, offer in-depth guidance.

- Chemical Supplier Information: Chemical suppliers often provide basic physical and chemical data for their products. Information on this compound (CAS 1709-25-7) can be found on the websites of major chemical suppliers.

Unveiling the History of Dimethyl 3-(cyanomethylidene)pentanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 3-(cyanomethylidene)pentanedioate, a molecule of interest in synthetic organic chemistry, holds a place within the broader historical context of carbon-carbon bond formation reactions. Its discovery and synthesis are intrinsically linked to the development of condensation reactions, particularly the influential Knoevenagel condensation. This technical guide provides an in-depth exploration of the historical background, discovery, and synthetic evolution of this compound, offering valuable insights for researchers in drug development and synthetic chemistry.

The Genesis: Knoevenagel Condensation and its Impact

The story of this compound begins with the groundbreaking work of German chemist Emil Knoevenagel in the late 19th century. In 1894, Knoevenagel reported a novel method for forming carbon-carbon bonds by reacting aldehydes or ketones with active methylene compounds in the presence of a weak base. This reaction, now famously known as the Knoevenagel condensation, proved to be a versatile and powerful tool for organic synthesis.

The core principle of the Knoevenagel condensation involves the deprotonation of an active methylene compound (a compound with a CH2 group flanked by two electron-withdrawing groups) by a weak base to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. A subsequent dehydration step yields an α,β-unsaturated product.

The versatility of the Knoevenagel condensation lies in the wide variety of active methylene compounds and carbonyl partners that can be employed. Key active methylene compounds include malonic esters (like dimethyl malonate), ethyl acetoacetate, and cyanoacetic acid and its esters. The reaction is typically catalyzed by amines, such as piperidine or diethylamine.

The Elusive Discovery of this compound

While the Knoevenagel condensation provided the foundational chemistry for the synthesis of this compound, the precise historical moment of its first synthesis and the identity of its discoverer remain subjects of deeper investigation within the annals of chemical literature. Early 20th-century chemical journals, particularly German publications such as Berichte der deutschen chemischen Gesellschaft, are likely to hold the first documented synthesis of this specific molecule, possibly in studies expanding upon Knoevenagel's original work.

The synthesis of this compound would have logically followed from the established principles of the Knoevenagel condensation. The reaction would involve the condensation of dimethyl 3-oxopentanedioate (also known as dimethyl acetonedicarboxylate) with a cyano-containing active methylene compound, most likely cyanoacetic acid or one of its esters, in the presence of a basic catalyst.

Synthetic Protocol: A Modern Adaptation of a Classic Reaction

The synthesis of this compound is a classic example of the Knoevenagel condensation. The following protocol outlines a representative experimental procedure.

Reaction:

A representative Knoevenagel condensation for the synthesis of the target molecule.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Dimethyl 3-oxopentanedioate | 174.15 | 17.4 g | 0.1 |

| Cyanoacetic acid | 85.06 | 8.5 g | 0.1 |

| Piperidine | 85.15 | 1.7 g (2 mL) | 0.02 |

| Toluene | - | 100 mL | - |

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add dimethyl 3-oxopentanedioate (0.1 mol), cyanoacetic acid (0.1 mol), and toluene (100 mL).

-

Add piperidine (0.02 mol) to the mixture.

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

-

Continue refluxing until no more water is collected, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Physicochemical Properties and Spectroscopic Data

While historical records on the detailed characterization of this compound are scarce, modern analytical techniques provide a comprehensive understanding of its properties.

| Property | Value |

| CAS Number | 1709-25-7 |

| Molecular Formula | C9H11NO4 |

| Molecular Weight | 197.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not readily available in historical literature |

| Boiling Point | Not readily available in historical literature |

Spectroscopic Data (Predicted/Typical):

-

¹H NMR: Resonances corresponding to the two methyl ester protons, the two methylene protons adjacent to the esters, and the vinyl proton of the cyanomethylidene group.

-

¹³C NMR: Signals for the carbonyl carbons of the esters, the quaternary carbon of the double bond, the nitrile carbon, the methoxy carbons, and the methylene carbons.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the esters, the C≡N stretching of the nitrile, and the C=C stretching of the alkene.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Conclusion and Future Directions

The discovery and synthesis of this compound are a direct consequence of the pioneering work of Emil Knoevenagel. While the exact moment of its first synthesis remains to be definitively pinpointed from historical archives, the chemical principles underlying its creation are well-established. This molecule, born from a classic named reaction, continues to be a valuable building block for organic chemists. Further research into its reactivity and potential applications in areas such as medicinal chemistry and materials science is warranted, ensuring that this historical compound remains relevant in contemporary scientific endeavors.

References

Due to the difficulty in pinpointing the exact first synthesis of "this compound" from the available search results, a definitive primary reference for its discovery cannot be provided. The following references provide historical context on the Knoevenagel condensation and information on related compounds.

- Knoevenagel, E. (1894). Ueber eine neue Darstellungsweise von Alkylidenmalonsäureestern. Berichte der deutschen chemischen Gesellschaft, 27(2), 2345-2346.

- Jones, G. (2004). The Knoevenagel Condensation. Organic Reactions, 15, 204-599.

- Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon. (A detailed chapter on the Knoevenagel reaction in a major organic chemistry reference work).

A Technical Guide to the Synthesis, Reactivity, and Application of Dimethyl 3-(cyanomethylidene)pentanedioate

Abstract

Dimethyl 3-(cyanomethylidene)pentanedioate (CAS No. 1709-25-7) is a multifunctional organic compound characterized by a unique convergence of reactive functional groups: a nitrile, two methyl esters, and a highly electron-deficient alkene.[1] This guide provides an in-depth analysis of its molecular architecture, explores its primary synthetic pathway via the Knoevenagel condensation, and elucidates the mechanistic underpinnings of its reactivity. The core focus is on its role as a potent Michael acceptor, a versatile substrate for cycloaddition reactions, and a valuable building block for the synthesis of complex heterocyclic and carbocyclic systems. Detailed experimental protocols, spectroscopic signatures, and mechanistic diagrams are provided to equip researchers and drug development professionals with a comprehensive understanding of this versatile chemical entity.

Introduction to this compound

This compound is a specialized chemical intermediate whose reactivity is dominated by the electronic properties of its conjugated system. The presence of three powerful electron-withdrawing groups (two esters, one nitrile) affixed to a central C=C double bond renders the molecule highly electrophilic and predisposed to a range of nucleophilic and cycloaddition reactions.

Nomenclature and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1709-25-7[1][2][3] |

| Molecular Formula | C₉H₁₁NO₄ |

| Molecular Weight | 199.19 g/mol |

| SMILES | COC(=O)CC(=CC#N)CC(=O)OC |

Structural Analysis and Functional Groups

The molecule's reactivity is a direct consequence of its structure. The central olefinic bond is polarized due to the strong resonance and inductive effects of the attached cyano and ester functionalities. This creates a significant partial positive charge (δ+) on the β-carbon of the pentanedioate backbone, marking it as the primary site for nucleophilic attack.

Caption: Workflow of the Knoevenagel condensation synthesis.

Experimental Protocol: Synthesis

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add dimethyl 3-oxopentanedioate (1.0 eq.) and methyl cyanoacetate (1.1 eq.) in toluene (approx. 2 M concentration).

-

Catalyst Addition: Add piperidine (0.1 eq.) to the mixture.

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC). The reaction is typically complete when water evolution ceases.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer successively with dilute HCl (to remove the basic catalyst), saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Reactivity and Mechanistic Insights

The electronic configuration of the molecule dictates its reactivity, making it a prime substrate for conjugate addition reactions.

The Electron-Deficient Alkene: A Potent Michael Acceptor

The most significant aspect of the molecule's reactivity is its function as a Michael acceptor . In a Michael reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound (or related system), a process known as 1,4-conjugate addition. [4][5]The driving force is the formation of a stable enolate intermediate, which is subsequently protonated. [4]

Michael Addition Reactions

A wide variety of nucleophiles ("Michael donors") can be employed, including enolates, amines, thiols, and organocuprates, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. [6] Mechanism of Michael Addition:

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic β-carbon.

-

Enolate Formation: The π-electrons of the C=C bond shift, and subsequently the C=O π-electrons shift onto the oxygen, forming a resonance-stabilized enolate intermediate.

-

Protonation: The enolate is protonated during workup to yield the final 1,4-adduct. [4]

Caption: General mechanism for the Michael Addition reaction.

Protocol for a Representative Aza-Michael Addition

This protocol illustrates the addition of a primary amine and is for educational purposes.

-

Setup: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent like THF or CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Nucleophile Addition: Add a primary amine (e.g., benzylamine, 1.05 eq.) dropwise to the solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. These reactions are often rapid.

-

Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Isolation and Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting crude product by column chromatography.

Cycloaddition Reactions

The electron-deficient nature of the alkene also makes it an excellent dienophile in Diels-Alder reactions and a dipolarophile in [3+2] cycloaddition reactions. [7]It can react with electron-rich dienes or 1,3-dipoles (like azides, nitrile oxides, or ylides) to form complex cyclic structures, which are valuable scaffolds in medicinal chemistry. [7]

Spectroscopic Characterization

Confirming the structure of the title compound and monitoring its reactions can be achieved with standard spectroscopic techniques.

-

¹H NMR: Expected signals include two singlets for the non-equivalent methyl ester protons (~3.7-3.8 ppm), a singlet for the vinylic proton (~7.0-8.0 ppm), and multiplets for the two methylene groups of the pentanedioate backbone.

-

¹³C NMR: Key signals would appear for the nitrile carbon (~115-120 ppm), the ester carbonyl carbons (~165-170 ppm), the olefinic carbons, and the methyl ester carbons (~52 ppm).

-

Infrared (IR) Spectroscopy: Strong, characteristic absorption bands are expected for the C≡N stretch (~2220 cm⁻¹), the C=O stretch of the esters (~1725 cm⁻¹), and the C=C stretch (~1600-1650 cm⁻¹).

Applications in Synthesis and Drug Development

The true value of this compound lies in its utility as a versatile building block.

-

Synthesis of Heterocycles: The Michael adducts formed from reactions with binucleophiles can undergo subsequent intramolecular cyclization to generate a wide array of heterocycles, such as pyridines, pyrimidines, and pyrrolidines.

-

Precursor for Complex Molecules: Its densely functionalized structure allows for sequential, selective transformations, providing a pathway to complex molecular architectures from a relatively simple starting material.

-

Polymer Chemistry: Like other cyanoacrylates, it has the potential to undergo anionic polymerization, although its steric bulk may temper this reactivity compared to simpler analogs like ethyl 2-cyanoacrylate. [8][9]

Conclusion

This compound is a highly functionalized and reactive organic molecule. Its synthesis is readily achieved through the robust Knoevenagel condensation. Its reactivity is dominated by the electrophilic nature of its central double bond, making it an exceptional substrate for Michael additions and various cycloaddition reactions. For researchers in organic synthesis and drug discovery, this compound represents a powerful tool for constructing complex molecular frameworks and accessing diverse chemical libraries.

References

-

Progress in Chemical and Biochemical Research. (n.d.). Cyanoacrylate Chemistry and Polymerization Mechanisms. Retrieved from [Link]

-

Compound Interest. (2015, October 15). Sticky Science – The Chemistry of Superglue. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical reaction of cyanoacrylate adhesives. Retrieved from [Link]

-

Hotmelt.com. (2024, August 26). What is Cyanoacrylate Glue?. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyanoacrylate. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). diethyl 3-(cyanomethylene)pentanedioate. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl 3-(cyanomethylene)pentanedioate. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic overview of the reactions between dimethyl maleate and.... Retrieved from [Link]

-

SynArchive. (n.d.). Michael Addition. Retrieved from [Link]

-

Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

-

Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]

-

Acta Chimica Slovaca. (n.d.). Preparation and NMR properties of derivatives of arylamino-methylidene malonic acid and pentane-2,4-dione. Retrieved from [Link]

-

MDPI. (n.d.). On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions: A Critical Review. Retrieved from [Link]

-

NIST WebBook. (n.d.). Pentanedioic acid, 3,3-dimethyl-, dimethyl ester. Retrieved from [Link]

- Google Patents. (n.d.). CN105541620A - Methyl 3,3-dimethyl-4-pentenoate production method.

Sources

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Michael Addition [organic-chemistry.org]

- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. pcbiochemres.com [pcbiochemres.com]

- 9. Cyanoacrylate - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Dimethyl 3-(cyanomethylidene)pentanedioate as a Michael Acceptor

Abstract

This technical guide provides a comprehensive overview of Dimethyl 3-(cyanomethylidene)pentanedioate, a highly functionalized and reactive Michael acceptor. The document elucidates the molecule's synthesis, electronic properties, and its versatile role in Michael addition reactions. A detailed exploration of the reaction mechanism, scope of compatible nucleophiles, and a step-by-step experimental protocol are presented to offer researchers, scientists, and drug development professionals a practical and scientifically robust resource for leveraging this compound in organic synthesis.

Introduction: Unveiling a Versatile Synthetic Building Block

This compound is an α,β-unsaturated system characterized by the presence of three electron-withdrawing groups: two ester moieties and a nitrile group. This unique electronic architecture renders the β-carbon exceptionally electrophilic and, therefore, highly susceptible to nucleophilic attack via a Michael-type conjugate addition. The molecule can be readily synthesized through a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, between dimethyl 1,3-acetonedicarboxylate and a suitable active methylene compound such as malononitrile or an ester of cyanoacetic acid.

The strategic placement of the cyano and ester groups not only activates the double bond for Michael additions but also provides multiple handles for subsequent chemical transformations, making the resulting Michael adducts valuable intermediates in the synthesis of complex molecules and heterocyclic frameworks.

The Michael Addition Reaction: A Mechanistic Perspective

The Michael reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds in a mild and efficient manner.[1][2] In the context of this compound, the reaction proceeds via the conjugate addition of a nucleophile (the Michael donor) to the electrophilic β-carbon of the α,β-unsaturated system (the Michael acceptor).[3]

The reaction is typically initiated by a base, which deprotonates the Michael donor to generate a nucleophilic species (e.g., an enolate, thiolate, or amine). This nucleophile then attacks the electron-deficient β-carbon of this compound. The resulting intermediate is a resonance-stabilized enolate, which is subsequently protonated, often by the conjugate acid of the base catalyst or during aqueous workup, to yield the final Michael adduct.

Caption: Generalized mechanism of the Michael addition reaction.

Synthetic Scope and Applications

The high electrophilicity of this compound allows for its reaction with a wide array of nucleophiles. The following sections outline the expected reactivity with different classes of Michael donors, drawing parallels from structurally similar systems.

Carbon Nucleophiles

Stabilized carbanions, such as those derived from malonates, β-ketoesters, and nitroalkanes, are excellent Michael donors.[4] The resulting adducts are densely functionalized 1,5-dicarbonyl compounds, which are versatile precursors for the synthesis of cyclic systems through subsequent intramolecular reactions.

Nitrogen Nucleophiles (Aza-Michael Addition)

Primary and secondary amines readily undergo aza-Michael addition to electron-deficient alkenes.[5] The reaction with this compound is anticipated to proceed efficiently, providing access to β-amino acid derivatives. These products are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.

Sulfur Nucleophiles (Thia-Michael Addition)

Thiols are highly potent nucleophiles in Michael additions, often reacting under mild, base-catalyzed conditions.[6][7] The thia-Michael addition to this compound is expected to be a rapid and high-yielding transformation, leading to the formation of sulfur-containing compounds that have applications in materials science and drug discovery.[8][9]

Data Presentation: Predicted Scope of Nucleophiles and Reaction Conditions

| Nucleophile Class | Example Nucleophile | Expected Catalyst/Conditions | Product Type | Reference Analogy |

| Carbon | Diethyl malonate | NaOEt in EtOH, reflux | Substituted pentanedioate | [4] |

| Nitromethane | DBU in CH2Cl2, rt | γ-Nitro ester | [10] | |

| Nitrogen | Piperidine | Neat or in polar solvent (e.g., EtOH), rt | β-Amino pentanedioate | [5] |

| Aniline | Lewis acid (e.g., InCl3) or heat | β-Anilino pentanedioate | [11] | |

| Sulfur | Thiophenol | Et3N in CH2Cl2, rt | β-Thiophenyl pentanedioate | [6][12] |

| 1-Dodecanethiol | KF/Alumina, solvent-free | β-Thioalkyl pentanedioate | [12] |

Experimental Protocol: A Representative Aza-Michael Addition

This section provides a detailed, step-by-step methodology for a representative aza-Michael addition of a secondary amine to this compound. This protocol is based on established procedures for similar reactions and is designed to be a self-validating system.[5][13]

Materials and Reagents

-

This compound (1.0 eq)

-

Piperidine (1.1 eq)

-

Anhydrous Ethanol (as solvent)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel for column chromatography

Reaction Setup and Procedure

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.

-

Dissolve the Michael acceptor in anhydrous ethanol.

-

To the stirring solution, add piperidine dropwise at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Michael adduct.

Caption: Experimental workflow for the aza-Michael addition.

Spectroscopic Characterization (Predicted)

The structural features of this compound suggest the following characteristic spectroscopic signals:

Infrared (IR) Spectroscopy

-

C≡N stretch: A sharp, intense absorption around 2230-2220 cm⁻¹.[14]

-

C=O stretch (ester): A strong absorption in the range of 1730-1715 cm⁻¹, characteristic of an α,β-unsaturated ester.[15]

-

C=C stretch: An absorption of variable intensity around 1640-1620 cm⁻¹.

-

C-O stretch (ester): Two or more bands in the 1300-1000 cm⁻¹ region.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

The methyl protons of the two ester groups are expected to appear as singlets.

-

The protons of the methylene groups in the pentanedioate backbone will likely appear as multiplets.

-

The chemical shifts will be influenced by the electron-withdrawing nature of the adjacent functional groups.

-

-

¹³C NMR:

-

The nitrile carbon is expected to resonate in the 115-130 ppm range.

-

The carbonyl carbons of the ester groups should appear between 165-185 ppm.[17]

-

The olefinic carbons of the α,β-unsaturated system will be deshielded, with the α-carbon appearing at a lower chemical shift than the β-carbon.

-

Conclusion

This compound is a potent and versatile Michael acceptor with significant potential in synthetic organic chemistry. Its highly activated electronic nature allows for efficient conjugate additions with a broad range of carbon and heteroatom nucleophiles under mild conditions. The resulting Michael adducts are rich in functionality, providing a gateway to a diverse array of complex molecular architectures. This guide serves as a foundational resource for researchers seeking to explore the synthetic utility of this promising building block in their respective fields.

References

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. [Link]

-

Organic Chemistry Portal. Michael Addition. [Link]

-

Al-Rawashdeh, N. A. F., et al. (2013). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. Molecules, 18(3), 2611–2622. [Link]

-

University of Colorado Boulder. Infrared Spectroscopy Lecture Notes. [Link]

-

LibreTexts Chemistry. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). [Link]

-

University of Colorado Boulder. Infrared Spectroscopy Handout. [Link]

-

Adichemistry. Michael Addition Reaction. (2023). [Link]

-

Guilloteau, J., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. hal-02399908. [Link]

-

Chemistry Steps. Michael Addition Reaction Mechanism. [Link]

-

Wikipedia. Michael reaction. [Link]

-

BYJU'S. Michael Addition Mechanism. [Link]

-

Kumar, A., et al. (2014). Primary-tertiary diamine-catalyzed Michael addition of ketones to isatylidenemalononitrile derivatives. Beilstein Journal of Organic Chemistry, 10, 933–939. [Link]

-

da Silva, F. de C., et al. (2009). Green Michael addition of thiols to electron deficient alkenes using KF/alumina and recyclable solvent or solvent-free conditions. Journal of the Brazilian Chemical Society, 20(1), 93-99. [Link]

-

Khan Academy. Michael addition mechanism. (2018). [Link]

-

University of Calgary. Reactions of carbanions. [Link]

-

Chung, F.-L., et al. (1992). Differential Effects of Thiols on DNA Modifications via Alkylation and Michael Addition by alpha-acetoxy-N-nitrosopyrrolidine. Chemical Research in Toxicology, 5(4), 528–531. [Link]

-

Wikipedia. Thiol-ene reaction. [Link]

-

Organic Chemistry Data. Conjugate Addition of Thiols. [Link]

-

Worrell, B. T., et al. (2021). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. Macromolecules, 54(7), 3093–3100. [Link]

-

Chen, Y.-L., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288. [Link]

-

da Silva, F. de C., et al. (2008). Green Michael Addition of Thiols to Electron Deficient Alkenes using KF/Alumina and Recyclable Solvent or Solvent. Journal of the Brazilian Chemical Society, 20(1), 93-99. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 10-14. [Link]

-

Gottlieb, H. E., et al. (2009). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Magnetic Resonance in Chemistry, 47(10), 875-885. [Link]

-

Singh, R., et al. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Journal of Drug Delivery and Therapeutics, 13(12), 133-145. [Link]

-

de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 24(8), 941–955. [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

-

Perera, S. D., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(11), 1033-1040. [Link]

Sources

- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. adichemistry.com [adichemistry.com]

- 4. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. Differential effects of thiols on DNA modifications via alkylation and Michael addition by alpha-acetoxy-N-nitrosopyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]

- 10. Michael Addition [organic-chemistry.org]

- 11. Primary-tertiary diamine-catalyzed Michael addition of ketones to isatylidenemalononitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. www1.udel.edu [www1.udel.edu]

- 17. d-nb.info [d-nb.info]

"Dimethyl 3-(cyanomethylidene)pentanedioate" Knoevenagel condensation synthesis

An In-depth Technical Guide to the Knoevenagel Condensation Synthesis of Dimethyl 3-(cyanomethylidene)pentanedioate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary